2-Hydroxy-1,3-thiazole-5-carbaldehyde

Description

Contextual Overview of Thiazole (B1198619) Chemistry and its Significance in Heterocyclic Compound Research

The field of heterocyclic chemistry is foundational to the development of a vast array of functional organic molecules, with thiazole derivatives occupying a position of particular prominence. bldpharm.comresearchgate.net Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, a feature that imparts them with a unique electronic character and a broad spectrum of reactivity. bldpharm.comresearchgate.net This versatile scaffold is a key constituent in numerous biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netlibretexts.org The thiazole ring is a bioisostere for other aromatic systems, and its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. libretexts.org Consequently, the synthesis and functionalization of thiazole derivatives remain an active and fertile area of research in medicinal and materials chemistry. researchgate.netlibretexts.org

The significance of the thiazole moiety is underscored by its presence in a number of FDA-approved drugs, highlighting its clinical relevance. libretexts.org The structural diversity achievable through substitution at various positions on the thiazole ring allows for the fine-tuning of a compound's biological activity. libretexts.org This has driven the development of innovative synthetic methodologies to access a wide array of functionalized thiazoles. researchgate.netlibretexts.org

Structural Features and Unique Chemical Environment of 2-Hydroxy-1,3-thiazole-5-carbaldehyde

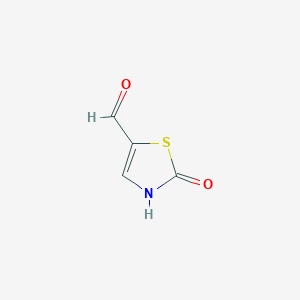

This compound is a molecule of significant academic interest due to its distinct combination of functional groups, which create a unique chemical environment. The molecule's core is the 1,3-thiazole ring, substituted at the 2-position with a hydroxyl group and at the 5-position with a carbaldehyde (formyl) group.

A critical structural aspect of 2-hydroxythiazoles is the existence of keto-enol tautomerism. libretexts.orgnih.gov The 2-hydroxythiazole form can exist in equilibrium with its tautomeric keto form, thiazol-2(3H)-one. The position of this equilibrium is influenced by factors such as the solvent and the nature of other substituents on the ring. nih.gov This tautomerism has profound implications for the compound's reactivity, as the enol form can exhibit nucleophilic character at the C4 position, while the keto form presents a reactive amide-like functionality.

The presence of the electron-withdrawing aldehyde group at the C5 position further modulates the electronic properties of the thiazole ring. This group deactivates the ring towards electrophilic substitution while activating the aldehyde proton for various condensation reactions. The juxtaposition of the hydroxyl and aldehyde groups offers potential for intramolecular interactions and the formation of hydrogen bonds, which can influence the compound's conformation and reactivity.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1489487-02-6 |

| Molecular Formula | C₄H₃NO₂S |

| Molecular Weight | 129.13 g/mol |

| SMILES Code | O=CC1=CN=C(O)S1 |

Research Trajectories and Academic Relevance of this compound in Modern Synthetic Efforts

While detailed, specific applications of this compound are still emerging in the scientific literature, its structural motifs suggest several promising research trajectories. The bifunctional nature of the molecule, possessing both a nucleophilic hydroxyl group (in its enol form) and an electrophilic aldehyde, makes it an attractive building block for the synthesis of more complex heterocyclic systems.

The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations. It can readily undergo condensation reactions with active methylene (B1212753) compounds, amines, and hydrazines to afford a diverse range of derivatives. ekb.eg For instance, Knoevenagel condensation with malononitrile or cyanoacetate derivatives would yield electron-deficient alkenes, which are valuable intermediates in their own right. Similarly, reaction with primary amines would lead to the formation of Schiff bases, which are important ligands in coordination chemistry and can possess their own biological activities.

The 2-hydroxythiazole core is a key pharmacophore in various biologically active molecules. researchgate.net Therefore, derivatives of this compound are being investigated for their potential as therapeutic agents. The ability to modify both the aldehyde and the hydroxyl groups allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. For example, the synthesis of various benzamide derivatives of the thiazole core has been explored for potential antifungal applications. bldpharm.comresearchgate.net

The academic relevance of this compound also lies in its potential use as a precursor for the synthesis of fused thiazole systems. The reactivity of the functional groups could be harnessed to construct bicyclic and polycyclic heterocyclic frameworks, which are often associated with potent biological activity. As synthetic methodologies continue to advance, it is anticipated that the utility of this compound as a versatile synthetic intermediate will become increasingly apparent, solidifying its place in the toolkit of the modern organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3H-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-2-3-1-5-4(7)8-3/h1-2H,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYNGTQNGBBUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=O)N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489487-02-6 | |

| Record name | 2-hydroxy-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde and Congeneric Thiazole 5 Carbaldehydes

Retrosynthetic Disconnections and Strategic Precursors for 2-Hydroxy-1,3-thiazole-5-carbaldehyde

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound can be envisioned through several disconnections, primarily centered around the formation of the thiazole (B1198619) ring, a classic strategy in heterocyclic chemistry.

A primary disconnection strategy involves breaking the C(2)-N(3) and C(4)-C(5) bonds, which is conceptually related to the well-established Hantzsch thiazole synthesis. This leads to two key synthons: a thiourea (B124793) or a thiocarbamate equivalent to provide the N-C-S backbone, and a three-carbon electrophilic component that will form the C(4)-C(5)-carbaldehyde portion of the ring.

The key strategic precursors identified from this analysis are:

Thiocarbamates: These molecules can serve as the source for the 2-hydroxythiazole core, where the oxygen is part of the carbamate (B1207046) functionality.

α-Halo-β-oxoaldehydes or their equivalents: A three-carbon building block with appropriate functionalization is required. A common precursor is an α-haloketone bearing a protected aldehyde or a group that can be readily converted to an aldehyde post-cyclization. For instance, 3-chloro-2-oxopropanal (B13890321) or its acetal (B89532) derivative would be a suitable precursor.

An alternative disconnection can be made at the C(5)-formyl bond, suggesting a late-stage formylation of a pre-formed 2-hydroxythiazole ring. This approach relies on the regioselective introduction of the aldehyde group at the C(5) position, which is often activated for electrophilic substitution.

Direct Synthetic Routes to the this compound Core

The direct synthesis of the this compound core can be achieved through the condensation of a thiocarbamate with a suitable α-halocarbonyl compound, a variation of the Hantzsch thiazole synthesis.

One plausible route involves the reaction of a thiocarbamate with an α,β-dicarbonyl compound that is halogenated at the α-position. For example, the reaction of ammonium (B1175870) thiocarbamate with a 3-halo-2-oxopropanal derivative would lead to the formation of the desired thiazole ring. The reaction proceeds through an initial nucleophilic attack of the sulfur atom on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration.

A key challenge in this approach is the stability and availability of the α-halo-β-oxoaldehyde precursor. These compounds can be reactive and prone to self-condensation. Therefore, the use of their protected forms, such as acetals, is often preferred. The deprotection of the aldehyde can then be carried out after the thiazole ring has been formed.

Synthesis of Analogs with Varied Substituents at the 2-Position (e.g., Halo, Alkoxy, Amino) of the Thiazole-5-carbaldehyde Scaffold

The versatility of the thiazole-5-carbaldehyde scaffold is greatly enhanced by the ability to introduce a wide range of substituents at the 2-position.

Synthesis of 2-Halo-1,3-thiazole-5-carbaldehydes

2-Halothiazoles are valuable intermediates that can be further functionalized through various cross-coupling reactions. The synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde has been reported via a lithiation-formylation sequence. This method starts with the commercially available 2-chlorothiazole. Treatment with a strong base, such as n-butyllithium, at low temperatures leads to deprotonation at the C5 position, generating a potent nucleophile. Subsequent reaction with a formylating agent, like ethyl formate, introduces the aldehyde group at the desired position.

| Starting Material | Reagents | Product | Yield (%) |

| 2-Chlorothiazole | 1. n-BuLi, THF, -78 °C2. Ethyl formate | 2-Chloro-1,3-thiazole-5-carbaldehyde | 73 |

This table summarizes the synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde.

Synthesis of 2-Alkoxy-1,3-thiazole-5-carbaldehydes

The synthesis of 2-alkoxy-1,3-thiazole-5-carbaldehydes can be approached in two primary ways. One method involves the alkylation of the corresponding 2-hydroxythiazole derivative. For instance, treatment of this compound with an alkyl halide in the presence of a base would yield the desired 2-alkoxy analog.

Alternatively, the Hantzsch synthesis can be adapted by using an O-alkyl thiocarbamate as the thioamide component. Condensation of this precursor with an appropriate α-halocarbonyl compound would directly afford the 2-alkoxythiazole ring.

Synthesis of 2-Amino-1,3-thiazole-5-carbaldehydes

2-Aminothiazoles are a particularly important class of compounds due to their prevalence in bioactive molecules. The introduction of a carbaldehyde group at the 5-position is often achieved through the Vilsmeier-Haack reaction. This reaction employs a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C5 position of the 2-aminothiazole (B372263) ring. rsc.org

The general scheme for the Vilsmeier-Haack formylation of 2-aminothiazoles is as follows:

| Starting Material | Reagents | Product |

| 2-Aminothiazole | POCl₃, DMF | 2-Amino-1,3-thiazole-5-carbaldehyde |

This table illustrates the Vilsmeier-Haack formylation for the synthesis of 2-amino-1,3-thiazole-5-carbaldehyde.

Advanced Synthetic Transformations and Annulation Reactions Leading to the Thiazole-5-carbaldehyde Moiety

Modern organic synthesis has seen the development of more sophisticated and efficient methods for the construction of heterocyclic rings, including the thiazole-5-carbaldehyde core.

Cascade Annulation Reactions: A notable example is the synthesis of thiazole-5-carbaldehydes through a cascade annulation of enaminones and potassium thiocyanate (B1210189) (KSCN) mediated by the Dess-Martin periodinane (DMP) reagent. bohrium.comacs.org This reaction proceeds through a sequence of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. DMP plays a dual role in this transformation, mediating the initial thiocyanation and also protecting the in situ generated formyl group.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of thiazole derivatives. For instance, a one-pot condensation of an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde can lead to highly functionalized thiazoles. scispace.com While not directly yielding the 5-carbaldehyde, these methods highlight the potential of MCRs in accessing diverse thiazole scaffolds which could be further elaborated.

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis and modification of heterocyclic compounds. While still a developing area for thiazoles, palladium-catalyzed C-H alkenylation has been shown to be effective for the regioselective functionalization of the thiazole ring. rsc.org The application of direct C-H formylation techniques, which are being developed for other heterocyclic systems, could provide a novel and streamlined route to thiazole-5-carbaldehydes in the future. ias.ac.in

Reactivity and Mechanistic Investigations of 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde

Tautomeric Equilibria and Their Influence on the Reactivity Profile of 2-Hydroxy-1,3-thiazole-5-carbaldehyde

The reactivity of this compound is intricately linked to the existence of various tautomeric forms. Tautomers are structural isomers that readily interconvert, differing in the position of a proton and a double bond. mdpi.com The equilibrium between these forms can be influenced by factors such as solvent polarity and the presence of substituents. nih.govmdpi.com

The primary tautomeric equilibrium for this compound involves the keto-enol forms. The "enol" form is the 2-hydroxythiazole structure, while the "keto" form is thiazole-2(3H)-one. Generally, the keto tautomer is more stable and favored at equilibrium. masterorganicchemistry.com However, factors such as conjugation, substitution, and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.comlibretexts.org

In addition to the principal keto-enol tautomerism, other potential tautomeric structures can exist, further diversifying the reactivity of the molecule. The presence of the aldehyde group at the C5 position introduces possibilities for different resonance structures that can influence the electron distribution within the thiazole (B1198619) ring.

The position of the keto-enol equilibrium is significantly dependent on the solvent. nih.gov In polar aprotic solvents like DMSO, the keto form is generally favored, whereas in non-polar solvents such as chloroform, the enol form can be more prevalent. nih.gov

Both computational and spectroscopic methods are invaluable for characterizing tautomeric forms and studying their equilibrium.

Computational Approaches: Density Functional Theory (DFT) calculations are frequently employed to determine the relative stabilities of different tautomers in both the gas phase and in solution. researchgate.net These theoretical studies can predict which tautomer is energetically more favorable under specific conditions. researchgate.net For instance, computational results have shown that for some heterocyclic systems, the hydrazone-keto-keto form is the most stable. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution. scispace.com Chemical shift data can provide evidence for the predominant tautomeric form. For example, the ¹³C-NMR spectrum of a compound exhibiting keto-enol tautomerism might show distinct signals for both the ketonic and enolic carbons. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between tautomers by identifying characteristic functional group vibrations, such as C=O (keto) and O-H (enol) stretching frequencies. scispace.com

UV-Visible Spectroscopy: The electronic absorption spectra of tautomers can differ, and this technique can be used to study the equilibrium in various solvents. nih.govmdpi.com Changes in the absorption bands with solvent polarity can indicate shifts in the tautomeric equilibrium. researchgate.net

Mass Spectrometry: Mass spectrometry can provide evidence for the existence of different tautomers by analyzing their fragmentation patterns. nih.gov

A comprehensive study of thiazoles substituted with hydroxy, mercapto, and amino groups utilized IR, ¹H NMR, ¹³C NMR, and mass spectrometry to conduct a detailed tautomeric analysis of each compound. scispace.com

Reactions at the Thiazole Ring System of this compound

The thiazole ring is an aromatic system, and its reactivity is influenced by the heteroatoms and substituents present. nih.gov The electron distribution in the thiazole ring makes certain positions more susceptible to either electrophilic or nucleophilic attack. pharmaguideline.com

In the thiazole ring, the C5 position is generally the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.com However, the reactivity can be influenced by the substituents on the ring. The presence of an electron-donating group like the hydroxyl group at the C2 position would further activate the ring towards electrophilic substitution. Common electrophilic substitution reactions include halogenation and sulfonation. pharmaguideline.com For example, 2-aminothiazolone derivatives have been shown to undergo bromination at the C5 position. ekb.eg

The C2 position of the thiazole ring is the most electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com This can be particularly true when the nitrogen atom is quaternized, which increases the acidity of the C2-hydrogen. pharmaguideline.com

Ring-opening reactions of thiazole derivatives can be promoted under various conditions. For instance, acid-catalyzed ring-opening of related heterocyclic systems has been investigated. beilstein-journals.org In some cases, the thiazoline ring can be opened by reaction with alkyl halides in the presence of a base. nih.gov Metal coordination can also facilitate ring-opening reactions in non-basic media. These ring-opening reactions can be followed by intramolecular cyclizations to form new heterocyclic systems. nih.govnih.gov

Transition metals play a significant role in mediating reactions involving the thiazole core. researchgate.net Metal catalysts can be used for various transformations, including cross-coupling reactions to form C-C bonds. chemscene.com For example, copper-catalyzed cycloaddition reactions have been used to synthesize pyrazolyl thiazole derivatives. nih.gov Metal-mediated hydrolysis of imine bonds in benzothiazole derivatives has also been reported. researchgate.net Furthermore, transition metal-mediated cleavage of C-S bonds is a known reaction strategy. nih.gov

Reactivity of the Carbaldehyde Functional Group

The aldehyde group at the C-5 position is a primary site for a variety of chemical transformations, characteristic of aromatic aldehydes. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by nucleophiles. A prominent class of reactions is condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N).

The general mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

Deprotonation: The resulting iminium ion is deprotonated to yield the neutral Schiff base.

This reaction is versatile and can be performed with a wide range of primary amines, leading to a diverse library of thiazole-based Schiff bases, which are of interest in medicinal chemistry.

Table 1: Examples of Schiff Base Formation

| Reactant (Primary Amine) | Product (Schiff Base) |

|---|---|

| Aniline | N-(phenyl)-1-(2-hydroxy-1,3-thiazol-5-yl)methanimine |

| Ethylamine | N-ethyl-1-(2-hydroxy-1,3-thiazol-5-yl)methanimine |

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can readily undergo both oxidation and reduction.

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, yielding 2-Hydroxy-1,3-thiazole-5-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The reaction involves the conversion of the C-H bond of the aldehyde into a C-O bond.

Common Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), Tollens' reagent ([Ag(NH₃)₂]⁺).

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, forming (2-Hydroxy-1,3-thiazol-5-yl)methanol. This is typically accomplished using hydride-based reducing agents. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Common Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

These pathways provide routes to other important thiazole derivatives, expanding the synthetic utility of the parent aldehyde.

Formation of Imines, Oximes, and Hydrazones

Expanding on condensation reactions, the carbaldehyde group reacts with specific nitrogen-based nucleophiles to form stable crystalline derivatives, a classic method for characterizing aldehydes.

Imines (Schiff Bases): As detailed in section 3.3.1, reaction with primary amines (R-NH₂) yields imines.

Oximes: The reaction of this compound with hydroxylamine (NH₂OH) under weakly acidic conditions produces this compound oxime. The mechanism is analogous to imine formation, involving nucleophilic attack by the hydroxylamine nitrogen followed by dehydration.

Hydrazones: Condensation with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are also typically acid-catalyzed and are often used to create stable, crystalline products from liquid or volatile aldehydes.

Table 2: Formation of Aldehyde Derivatives

| Reactant | Catalyst | Product Name | Product Structure |

|---|---|---|---|

| Hydroxylamine (NH₂OH) | Weak Acid (e.g., Acetic Acid) | This compound oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Weak Acid | This compound hydrazone | C=N-NH₂ |

Reactivity of the Hydroxy Functional Group at C-2

The hydroxyl group at the C-2 position of the thiazole ring exhibits reactivity that is distinct from that of a simple aliphatic alcohol. It is part of an enol-like system within the heteroaromatic ring and exists in tautomeric equilibrium with its keto form, thiazol-2(3H)-one. This influences its chemical behavior, particularly in alkylation and acylation reactions.

O-Alkylation and O-Acylation Reactions

The C-2 hydroxyl group can serve as a nucleophile, reacting with electrophiles in O-alkylation and O-acylation reactions.

O-Alkylation: This reaction involves the formation of an ether linkage. It is typically carried out by treating the 2-hydroxythiazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent in a nucleophilic substitution reaction. This yields a 2-alkoxy-1,3-thiazole derivative. The regioselectivity (O- vs. N-alkylation of the tautomeric keto form) can be a challenge and often depends on the specific reactants and conditions used.

O-Acylation: This reaction forms an ester. It is achieved by reacting the 2-hydroxythiazole with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the acylating agent, leading to the formation of a 2-acyloxy-1,3-thiazole derivative.

Table 3: Examples of O-Alkylation and O-Acylation

| Reaction Type | Reagent | Product Class |

|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) | 2-Methoxy-1,3-thiazole |

| O-Alkylation | Benzyl Bromide (BnBr) | 2-(Benzyloxy)-1,3-thiazole |

| O-Acylation | Acetyl Chloride (CH₃COCl) | 2-Acetoxy-1,3-thiazole |

Substitution Reactions of the Hydroxy Group

Direct nucleophilic substitution of the C-2 hydroxyl group is generally difficult as hydroxide (OH⁻) is a poor leaving group. Therefore, a two-step strategy is typically employed to replace the hydroxyl group.

Conversion to a Better Leaving Group: The hydroxyl group is first converted into a group that is more easily displaced by a nucleophile. A common and effective method is the conversion of the 2-hydroxythiazole into a 2-chlorothiazole. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction transforms the C-O bond into a C-Cl bond. For instance, the cyclization of α-thiocyanate ketones with hydrogen chloride is a known method to produce 2-chlorothiazole derivatives mdpi.com.

Nucleophilic Substitution: The resulting 2-chloro-1,3-thiazole-5-carbaldehyde is now activated for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups at this position. This indirect pathway significantly broadens the scope of possible derivatives that can be synthesized from the 2-hydroxythiazole precursor.

Derivatization Strategies and Analog Library Synthesis from 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde

Synthesis of Complex Heterocyclic Systems Utilizing the Thiazole (B1198619) Core of 2-Hydroxy-1,3-thiazole-5-carbaldehyde

The aldehyde functionality of this compound is a key handle for constructing more elaborate heterocyclic systems through cyclocondensation and annulation reactions. These strategies often involve an initial condensation at the aldehyde group, followed by an intramolecular cyclization to form a new ring fused to the thiazole core.

One prominent strategy is the Knoevenagel condensation with active methylene (B1212753) compounds. banglajol.infosphinxsai.com For instance, reacting this compound with compounds like malononitrile or ethyl cyanoacetate, typically in the presence of a basic catalyst such as piperidine or urea, yields a highly electrophilic vinylidene intermediate. banglajol.info This intermediate is primed for subsequent intramolecular cyclization or can be used in further reactions to build fused systems like thiazolo[4,5-b]pyridines .

Another powerful method is the Gewald reaction, a multi-component process that synthesizes polysubstituted aminothiophenes. wikipedia.orgorganic-chemistry.org By adapting this reaction, the thiazole aldehyde can be reacted with an α-cyanoester and elemental sulfur in the presence of a base. This sequence leads to the formation of a thieno[2,3-d]thiazole system, a fused heterocyclic structure with significant interest in materials science and medicinal chemistry. researchgate.net

Furthermore, condensation of the aldehyde with various hydrazine derivatives can pave the way for nitrogen-containing heterocycles. Reaction with hydrazine or substituted hydrazines can lead to the formation of hydrazones, which can be cyclized to form fused pyrazole rings, resulting in pyrazolo[3,4-d]thiazole derivatives. researchgate.netbeilstein-journals.org These compounds are recognized for their diverse biological activities.

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Fused System | Resulting Compound Class |

|---|---|---|---|

| This compound | Malononitrile, Base | Pyridine | Thiazolo[4,5-b]pyridines |

| This compound | Ethyl Cyanoacetate, Sulfur, Base | Thiophene | Thieno[2,3-d]thiazoles |

| This compound | Hydrazine Hydrate | Pyrazole | Pyrazolo[3,4-d]thiazoles |

Scaffold Modifications for Structure-Activity Relationship (SAR) Studies (Synthetic Aspects)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The this compound scaffold offers two primary sites for modification: the C2-hydroxyl group and the C5-carbaldehyde group. Systematic modification at these positions allows for a thorough investigation of how changes in sterics, electronics, and hydrogen bonding potential impact biological targets. mdpi.comnih.gov

Modifications at the C2-Hydroxyl Position: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its acidity also allows for facile derivatization.

O-Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions introduces ether linkages. This modification removes the hydrogen bond donating ability and increases lipophilicity, which can be crucial for membrane permeability.

O-Acylation: Treatment with acyl chlorides or anhydrides yields esters. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and can be designed to be hydrolysable in vivo.

Modifications at the C5-Carbaldehyde Position: The aldehyde is a versatile functional group that can be converted into a wide array of other functionalities.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of secondary and tertiary amines, introducing basic centers and opportunities for new polar interactions.

Oxidation/Reduction: Oxidation of the aldehyde to a carboxylic acid (e.g., using potassium permanganate) introduces an acidic moiety, while reduction to a primary alcohol (e.g., using sodium borohydride) provides a new site for hydrogen bonding and further derivatization.

Wittig Reaction: This reaction allows for the conversion of the carbonyl into a carbon-carbon double bond, enabling the introduction of various substituted vinyl groups, extending the scaffold and exploring new conformational spaces.

Schiff Base Formation: Condensation with anilines or other primary amines forms imines (Schiff bases), which can serve as key intermediates or as final compounds with unique electronic properties.

Table 2: Scaffold Modifications for SAR Studies

| Position | Reaction Type | Reagent(s) | New Functional Group | Rationale for SAR |

|---|---|---|---|---|

| C2-OH | O-Alkylation | R-X, Base | Ether (-OR) | Increase lipophilicity, remove H-bond donor |

| C2-OH | O-Acylation | RCOCl | Ester (-OCOR) | Introduce H-bond acceptor, prodrug potential |

| C5-CHO | Reductive Amination | RNH₂, NaBH(OAc)₃ | Amine (-CH₂NHR) | Introduce basic center, new polar interactions |

| C5-CHO | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | Introduce acidic center, H-bonding |

| C5-CHO | Reduction | NaBH₄ | Alcohol (-CH₂OH) | Introduce H-bond donor/acceptor |

| C5-CHO | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Extend scaffold, explore steric effects |

| C5-CHO | Schiff Base Formation | R-NH₂ | Imine (-CH=NR) | Modulate electronic properties, new H-bond acceptor |

Creation of Polycyclic and Fused-Ring Thiazole Derivatives

Building upon the thiazole core to create polycyclic and fused-ring systems is a key strategy for developing rigid molecules with defined three-dimensional shapes, which can lead to higher affinity and selectivity for biological targets. The reactivity of the C5-aldehyde is central to these annulation strategies.

A common approach involves the reaction of the aldehyde with a bifunctional nucleophile, leading to a condensation-cyclization cascade. For example, reaction with 2-amino-thiophenol can lead to the formation of a thiazolo-benzothiazepine fused system. Similarly, reaction with ethylenediamine can yield thiazolo-dihydropyrazine rings.

The Friedländer annulation is another powerful method for constructing fused pyridine rings. This involves the reaction of the C5-aldehyde with a ketone containing an α-methylene group and an adjacent amino group, such as 2-aminoacetophenone. This reaction, typically catalyzed by acid or base, directly yields a thiazolo[4,5-b]quinoline derivative.

Furthermore, the Knoevenagel condensation products discussed in section 4.1 are pivotal intermediates for fused systems. The vinylidene thiazole intermediate derived from reaction with cyanoacetamide can undergo intramolecular cyclization upon heating or treatment with a catalyst to form a thiazolo[4,5-b]pyridin-5(4H)-one . dmed.org.ua

Table 3: Synthesis of Polycyclic and Fused-Ring Derivatives

| Reaction Name/Type | Reagent(s) | Fused Ring System | Resulting Compound Class |

|---|---|---|---|

| Condensation-Cyclization | 2-Amino-thiophenol | Benzothiazepine | Thiazolo-benzothiazepines |

| Friedländer Annulation | 2-Aminoacetophenone | Quinoline | Thiazolo[4,5-b]quinolines |

| Knoevenagel/Cyclization | Cyanoacetamide | Pyridinone | Thiazolo[4,5-b]pyridinones |

| Gewald Reaction | Ethyl Cyanoacetate, Sulfur | Aminothiophene | Thieno[2,3-d]thiazoles |

Integration into Larger Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. nih.gov The aldehyde group of this compound makes it an ideal component for several well-known MCRs, allowing for its direct integration into larger, more complex molecular scaffolds.

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs). In a modified Biginelli reaction, this compound can be reacted with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea (B124793). This one-pot synthesis yields a dihydropyrimidinone bearing the 2-hydroxy-thiazole moiety at the C4 position, a scaffold known for a wide range of pharmacological activities.

Similarly, the Hantzsch dihydropyridine synthesis can be adapted to incorporate the thiazole aldehyde. In this MCR, the aldehyde is condensed with two equivalents of a β-ketoester and an ammonia source (like ammonium (B1175870) acetate). The resulting product is a 1,4-dihydropyridine with the 2-hydroxy-thiazole substituent at the C4 position, a core structure found in several cardiovascular drugs.

The Ugi reaction is a four-component reaction that is exceptionally powerful for generating peptide-like structures with high diversity. This compound can serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide. This process results in the formation of an α-acylamino amide derivative where the thiazole moiety is appended to the central scaffold, rapidly generating complex molecules for screening libraries.

Table 4: Integration via Multi-Component Reactions

| MCR Name | Other Components | Resulting Scaffold | Position of Thiazole Moiety |

|---|---|---|---|

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | C4 |

| Hantzsch Synthesis | 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine | C4 |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Attached to the α-carbon |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-Hydroxy-1,3-thiazole-5-carbaldehyde by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule. The aldehydic proton (CHO) is anticipated to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the thiazole (B1198619) ring (C4-H) would likely resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The hydroxyl proton (OH) signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature, potentially appearing over a wide range from 4 to 10 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring, the carbonyl group, and the hydroxyl-bearing carbon will exhibit characteristic chemical shifts. The aldehydic carbon (CHO) is expected at a highly deshielded position, around 180-190 ppm. The carbons of the thiazole ring are anticipated to appear in the range of 110-170 ppm. Specifically, the C2 carbon, bonded to both the nitrogen and the hydroxyl group, would be found at the lower field end of this range, while the C4 and C5 carbons would have distinct shifts influenced by their respective substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Thiazole C4-H | 7.0 - 8.5 | Singlet |

| Hydroxyl-H | 4.0 - 10.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 180 - 190 |

| C2 (Thiazole) | 155 - 170 |

| C4 (Thiazole) | 115 - 130 |

| C5 (Thiazole) | 135 - 150 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For this compound, with a molecular formula of C₄H₃NO₂S, the expected molecular weight is approximately 129.14 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 129. The fragmentation pattern would likely involve initial cleavages characteristic of aldehydes and aromatic systems. A common fragmentation for aldehydes is the loss of a hydrogen atom, leading to a significant [M-1]⁺ peak at m/z 128. Another prominent fragmentation would be the loss of the entire aldehyde group (CHO), resulting in an [M-29]⁺ peak at m/z 100. Further fragmentation of the thiazole ring could lead to the loss of smaller neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS).

Interactive Data Table: Expected EI-MS Fragmentation

| m/z | Proposed Fragment |

| 129 | [C₄H₃NO₂S]⁺ (Molecular Ion) |

| 128 | [C₄H₂NO₂S]⁺ |

| 101 | [C₃H₃NOS]⁺ |

| 100 | [C₃H₂NOS]⁺ |

| 73 | [C₂HNS]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by observing the vibrational modes of its bonds.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aldehyde group would be confirmed by a strong C=O stretching absorption around 1670-1700 cm⁻¹ and characteristic C-H stretching vibrations of the aldehyde proton around 2720 and 2820 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the thiazole ring's sulfur-containing bonds, which often give strong Raman signals.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aldehyde (-CHO) | C=O stretch | 1670 - 1700 (strong) |

| Aldehyde (-CHO) | C-H stretch | 2720 and 2820 |

| Thiazole Ring | C=N / C=C stretch | 1400 - 1600 |

| Thiazole Ring | Ring vibrations | 800 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The conjugated system of the thiazole ring and the aldehyde group is expected to give rise to distinct absorption bands. Typically, π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group would be observed.

This technique is also instrumental in studying the keto-enol tautomerism that is possible in 2-hydroxythiazole derivatives. mdpi.com The position of the absorption maxima can be sensitive to solvent polarity, which can shift the equilibrium between the keto and enol forms. mdpi.com In non-polar solvents, the enol form might be favored, while polar solvents could stabilize the keto tautomer. This shift in equilibrium would be observable as a change in the UV-Vis spectrum. mdpi.com

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound may not be readily available, analysis of related thiazole derivatives provides expectations for its solid-state structure. nih.gov

It is anticipated that the thiazole ring would be essentially planar. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the thiazole ring or the oxygen of the aldehyde group of a neighboring molecule. These interactions play a crucial role in the formation of the supramolecular architecture. Bond lengths and angles within the thiazole ring would be consistent with its aromatic character. For instance, the C-S and C-N bond lengths would be intermediate between single and double bonds.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and to confirm its molecular formula. researchgate.net For this compound (C₄H₃NO₂S), the theoretical elemental composition can be calculated from its atomic constituents.

The experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the purity of the synthesized compound. thermofisher.com Any significant deviation could indicate the presence of impurities or residual solvents.

Interactive Data Table: Elemental Composition of C₄H₃NO₂S

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 4 | 48.044 | 37.22 |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 2.34 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.85 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 24.79 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 24.80 |

| Total | 129.133 | 100.00 |

Theoretical and Computational Chemistry Studies of 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and reactivity of 2-Hydroxy-1,3-thiazole-5-carbaldehyde. These methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels.

The electronic structure of this compound is characterized by the interplay of the electron-rich thiazole (B1198619) ring, the electron-donating hydroxyl group, and the electron-withdrawing carbaldehyde group. DFT calculations are commonly employed to determine the distribution of electron density and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com

The HOMO is typically localized on the more electron-rich portions of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is found on the electron-deficient regions, highlighting the likely centers for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap suggests higher reactivity and greater polarizability. For substituted thiazoles, the nature and position of the substituents significantly modulate the HOMO-LUMO gap and, consequently, the molecule's electronic properties. nankai.edu.cn

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.58 | Electron-donating capability |

| LUMO Energy | -2.15 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.43 | Chemical reactivity and kinetic stability |

This compound can exist in different tautomeric forms, most notably the keto-enol tautomerism involving the hydroxyl group and the thiazole ring. nih.govwuxibiology.com The equilibrium between the 2-hydroxy (enol) form and its corresponding 2-oxo (keto) tautomer is a critical aspect of its chemistry. Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers by computing their Gibbs free energies. nih.govnih.gov

These calculations often reveal that the relative stability of tautomers can be significantly influenced by the surrounding environment, such as the polarity of the solvent. wuxibiology.com For similar heterocyclic systems like 2-hydroxypyridine, the keto form is often favored in polar solvents, while the enol form can be more stable in the gas phase or nonpolar solvents. nih.gov Computational studies can also map the potential energy surface for the interconversion between tautomers, identifying the transition state and the energy barrier for the proton transfer reaction. nih.govacs.org This information is vital for understanding the molecule's dynamic behavior and reactivity in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hydroxyl and carbaldehyde substituents allows for the existence of different conformers of this compound. Conformational analysis, typically performed using DFT, helps to identify the most stable spatial arrangements of the molecule by calculating the relative energies of various rotational isomers (rotamers). dergipark.org.trdergipark.org.tr The orientation of the -OH and -CHO groups relative to the thiazole ring can influence the molecule's dipole moment, steric accessibility, and intermolecular interactions.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identify the most populated conformational states, and study the dynamics of conformational changes. acs.org When studying the interaction of the molecule with a biological target, MD simulations can reveal how the ligand adapts its conformation within the binding site and the stability of the resulting complex.

Molecular Docking and Ligand-Target Binding Interaction Studies (Theoretical Perspectives)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov For this compound, docking studies can provide valuable insights into its potential as a drug candidate by identifying its likely binding modes and affinities for various biological targets. nih.govmdpi.comacs.org

In a typical docking simulation, the this compound molecule would be placed in the active site of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net These studies can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. The hydroxyl and carbaldehyde groups, as well as the nitrogen and sulfur atoms of the thiazole ring, are likely to be important pharmacophoric features involved in these interactions.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | ASP120, TYR150, PHE210 |

| Types of Interactions | Hydrogen bond with ASP120, Pi-pi stacking with TYR150 |

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters of molecules, which can be used to interpret and assign experimental spectra. For this compound, these predictions are invaluable for its structural characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govnih.gov These theoretical predictions, when compared with experimental NMR spectra, can help in the unambiguous assignment of signals and confirm the molecular structure. d-nb.infonih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the normal modes of vibration can be computed using DFT. nih.govnih.gov The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to identify characteristic vibrational bands associated with specific functional groups, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the various vibrations of the thiazole ring. arxiv.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the molecule's chromophores. researchgate.net

| Spectroscopic Technique | Parameter | Experimental Value | Predicted Value (DFT) |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 185.2 | 186.5 |

| IR | C=O Stretching Frequency (cm⁻¹) | 1680 | 1695 |

| UV-Vis | λmax (nm) | 310 | 315 (TD-DFT) |

Applications of 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde in Synthetic Organic Chemistry and Materials Science

Utilization as a Versatile Synthetic Building Block and Synthon

The thiazole (B1198619) ring system is a significant synthon, or synthetic building block, for the creation of a wide array of new chemical entities, particularly those with biological relevance. nih.gov The 1,3-thiazole scaffold is a core component in numerous drug discovery programs and is readily accessible for chemical modification to optimize lead compounds. nih.gov Derivatives of thiazole are foundational to the synthesis of complex molecules with a variety of therapeutic applications. nih.govbeilstein-journals.org

The utility of 2-Hydroxy-1,3-thiazole-5-carbaldehyde as a building block stems from the reactivity of its functional groups. The aldehyde at the C-5 position is a key handle for introducing molecular complexity. For instance, this aldehyde can undergo condensation reactions with various nucleophiles to form larger, more intricate structures. This strategy is employed in the synthesis of potential therapeutic agents, including anti-Candida agents and c-Met kinase inhibitors for cancer treatment. nih.govnih.govnih.gov The thiazole framework itself serves as a rigid scaffold upon which other functionalities can be built, guiding the spatial orientation of substituents to achieve desired biological interactions.

| Molecule Class Synthesized from Thiazole Scaffolds | Therapeutic Target/Application |

| Thiazole Carboxamide Derivatives | c-Met kinase inhibitors (Cancer) |

| 2-Hydrazinyl-1,3-thiazole Derivatives | Anti-Candida Agents (Antifungal) |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | HSET Kinesin Inhibitors (Cancer) |

| Phenylthiazole Derivatives | Antiproliferative Agents (Cancer) |

Role in the Development of New Organic Reactions and Methodologies

The inherent reactivity of the this compound structure makes it a valuable substrate for the development and exploration of new organic reactions. The synthesis of the thiazole-5-carbaldehyde core itself can involve novel cascade reactions, demonstrating new pathways in heterocyclic chemistry. researchgate.net The Dess-Martin periodinane (DMP) reagent, for example, has been used to mediate reactions of enaminones with potassium thiocyanate (B1210189) to generate thiazole-5-carbaldehydes, a process that involves cascade hydroxyl thiocyanation and intramolecular hydroamination. researchgate.net

Furthermore, the functional groups on the thiazole ring allow for a range of subsequent transformations. The hydroxyl group can undergo acetylation, while the ring can be susceptible to electrophilic substitution reactions like bromination. ekb.eg The aldehyde group is a prime site for reactions such as condensation with hydrazines to form thiazolopyridazine derivatives. ekb.eg The presence of these multiple reactive centers on a single, compact molecule provides a platform for developing novel multicomponent reactions or one-pot syntheses, contributing to the efficiency and atom economy of synthetic methodologies.

Precursor in the Synthesis of Advanced Functional Materials (e.g., Polymers, Dyes, Chemosensors, Fluorescent Dyes)

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced functional materials. This compound serves as a precursor for creating materials with specific optical and sensory properties.

Dyes: Thiazole-containing azo dyes are a significant class of chromophores. researchgate.netresearchgate.net The thiazole ring can act as a bathochromic effector, helping to shift the absorption of a dye to longer wavelengths. researchgate.net The aldehyde group at the C-5 position is particularly important as it allows for Knoevenagel condensation reactions. This reaction extends the π-conjugated system of the molecule, a common strategy for fine-tuning the color and properties of organic dyes, including those that absorb in the near-infrared (NIR) region. researchgate.net

Chemosensors and Fluorescent Dyes: Thiazole derivatives are intrinsically fluorescent and have been incorporated into luminescent coordination polymers and metal-organic frameworks (MOFs). scientificarchives.com Rigid, planar backbones like those found in thiazolo[5,4-d]thiazoles are particularly effective as fluorophores. scientificarchives.com By incorporating such units into MOFs, it is possible to create highly sensitive and selective fluorescent sensors for detecting environmental contaminants like toxic anions or heavy metal ions. scientificarchives.com The this compound molecule is a suitable precursor for ligands used in these materials. Its hydroxyl and thiazole nitrogen atoms can act as coordination sites for metal ions, while the aldehyde group can be chemically modified to introduce specific binding sites for target analytes.

| Functional Material | Key Thiazole Moiety | Application |

| Azo Dyes | 2-Arylazo-thiazole-5-carbaldehyde | Near-Infrared (NIR) Absorbing Dyes |

| Luminescent MOFs | Thiazolo[5,4-d]thiazole | Fluorescent Chemosensors |

Exploration as a Ligand in Coordination Chemistry

The field of coordination chemistry has seen extensive use of ligands derived from thiazole. asianpubs.org The this compound molecule is an excellent precursor for synthesizing multidentate ligands, most commonly through the formation of Schiff bases. The aldehyde group readily undergoes condensation with primary amines to form an imine (-C=N-) linkage. scirp.org

The resulting Schiff base ligands possess multiple donor atoms—typically the imine nitrogen, the thiazole ring nitrogen, and the hydroxyl oxygen—that can coordinate with a central metal ion. uobaghdad.edu.iq This allows them to act as bidentate or tridentate ligands, forming stable chelate complexes with a variety of d-block transition metals, including Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). asianpubs.orgtandfonline.comorientjchem.org Spectroscopic and magnetic susceptibility studies of these metal complexes have been used to determine their structures, with octahedral geometries being commonly proposed. asianpubs.orgtandfonline.com The ability of these thiazole-derived ligands to form stable, well-defined metal complexes makes them valuable components in catalysis and materials science. uobaghdad.edu.iq

| Metal Ion | Ligand Type | Resulting Geometry |

| Co(II) | Thiazole-derived Schiff Base | Octahedral |

| Ni(II) | Thiazole-derived Schiff Base | Octahedral |

| Cu(II) | Thiazole-derived Schiff Base | Octahedral |

| Zn(II) | Thiazole-derived Schiff Base | Octahedral |

Emerging Research Frontiers and Future Directions for 2 Hydroxy 1,3 Thiazole 5 Carbaldehyde

Addressing Unexplored Reactivity Profiles and Stereoselective Transformations

There is a notable absence of published studies detailing the specific reactivity of 2-Hydroxy-1,3-thiazole-5-carbaldehyde beyond standard, predictable reactions of its functional groups (hydroxy, aldehyde, and the thiazole (B1198619) ring). Investigations into novel, unexplored reaction pathways or its participation in complex stereoselective transformations have not been documented. While the general reactivity of thiazoles is well-established, specific data on how the interplay between the 2-hydroxy and 5-carbaldehyde substituents influences its reactivity profile is not available.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

While flow chemistry is a rapidly advancing field for the synthesis of various heterocyclic compounds, including some thiazole derivatives, there are no specific reports on the integration of this compound into such systems. Data on reaction optimization, residence times, and scalability in a continuous flow setup for this particular molecule have not been published, precluding any discussion on its role in sustainable synthesis paradigms.

Advanced Materials Applications and Performance Optimization

An exploration of scientific databases yields no results for the application of this compound in the development of advanced materials. There is no information on its use as a monomer in polymerization, a component in conductive materials, a scaffold for metal-organic frameworks (MOFs), or in the creation of novel optical or electronic materials. Therefore, any discussion on performance optimization in such applications would be purely speculative.

Exploration of Unique Molecular Recognition and Interaction Mechanisms

Detailed studies on the molecular recognition properties and non-covalent interaction mechanisms of this compound are absent from the current body of scientific literature. While general principles of hydrogen bonding and other interactions can be inferred from its structure, specific experimental or computational studies elucidating its binding affinities, host-guest chemistry, or its role in supramolecular assemblies have not been reported.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Hydroxy-1,3-thiazole-5-carbaldehyde?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted thiazole precursors and aldehydes. For example, derivatives of thiazole-5-carbaldehyde can be synthesized via nucleophilic substitution or cyclization reactions under varying conditions. highlights the use of aryl thiazole-triazole acetamide derivatives synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with solvents like DMF and catalysts such as triethylamine . Similarly, SynChem Inc. () demonstrates the synthesis of aryl-substituted thiazole-5-carbaldehydes using Suzuki-Miyaura coupling or Ullmann reactions, emphasizing the role of aryl halides and palladium catalysts .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural validation relies on IR, -NMR, -NMR, and elemental analysis. provides detailed spectroscopic data for analogous thiazole derivatives, including characteristic IR peaks for carbonyl (C=O, ~1680–1720 cm) and hydroxyl (-OH, ~3200–3400 cm) groups. -NMR signals for aldehyde protons typically appear at δ 9.8–10.2 ppm, while thiazole ring protons resonate between δ 7.5–8.5 ppm . X-ray crystallography (e.g., using SHELX-90, as in ) can resolve ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations, as described in , are used to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. For instance, the Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) can predict charge transfer interactions or nucleophilic/electrophilic sites by analyzing local kinetic-energy density . Software like Gaussian or ORCA is recommended for such studies.

Q. How are hydrogen bonding patterns analyzed in the crystal structure of this compound?

- Methodological Answer : Graph set analysis ( ) categorizes hydrogen bonds into motifs like chains, rings, or discrete dimers. Using SHELXTL ( ), researchers can determine bond lengths, angles, and thermal parameters from X-ray diffraction data. For example, hydroxyl groups in this compound may form O-H···N or O-H···O bonds with neighboring molecules, influencing crystal packing .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example, if NMR suggests a planar aldehyde group but XRD shows torsional strain, molecular dynamics simulations (e.g., using GROMACS) can reconcile discrepancies. emphasizes iterative analysis in qualitative research, advocating for triangulation between spectroscopic, computational, and diffraction data .

Q. What strategies optimize synthetic yields of this compound derivatives?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading significantly impact yields. reports higher yields (~70–85%) for aryl-substituted derivatives when using CuI/TEA catalysts in DMF at 60°C . Microwave-assisted synthesis or flow chemistry may further enhance efficiency for scale-up in academic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.